1-(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
Descripción
This compound is a heterocyclic organic molecule featuring a piperazine ring substituted with a 2,5-difluorobenzylsulfonyl group at the 4-position and fused to a tetrahydropyrazino[1,2-b]indazole core. The hydrochloride salt of the parent compound (CAS: 1610376-97-0) has been documented as discontinued in commercial catalogs, indicating possible challenges in synthesis, stability, or early-stage development .
Propiedades
IUPAC Name |
1-[4-[(2,5-difluorophenyl)methylsulfonyl]piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N5O2S/c22-16-5-6-18(23)15(13-16)14-31(29,30)27-11-9-26(10-12-27)21-20-17-3-1-2-4-19(17)25-28(20)8-7-24-21/h5-8,13H,1-4,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRMHJZJVQPGRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)S(=O)(=O)CC5=C(C=CC(=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Actividad Biológica
1-(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole is a synthetic organic compound that has garnered attention for its potential biological activity. This compound features a complex structure that includes a piperazine moiety and a tetrahydropyrazinoindazole framework, which enhances its pharmacological properties. The presence of the difluorobenzyl sulfonyl group is particularly significant as it may influence the compound's solubility and biological interactions.
Structural Overview
The molecular formula of the compound is with a molecular weight of 424.5 g/mol. The structural complexity allows for diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 424.5 g/mol |
| CAS Number | 2034545-69-0 |
Research indicates that this compound exhibits inhibitory effects on various kinases, which are critical enzymes in cellular signaling pathways. These interactions suggest potential applications in treating diseases where kinase activity is dysregulated, such as cancer and inflammatory conditions.
Key Mechanisms:
- Kinase Inhibition : The compound may inhibit specific kinases involved in cell proliferation and survival.
- Receptor Modulation : It may interact with certain receptors to modulate their activity, potentially influencing various signaling pathways.
In Vitro Studies
Studies have demonstrated that 1-(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole shows promising results in several biological assays:
- Antiproliferative Activity : The compound has been tested against various cancer cell lines, showing significant inhibition of cell growth.
- Antimicrobial Properties : Preliminary data suggest activity against certain Gram-positive bacteria, indicating potential as an antibacterial agent.
Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, the compound was evaluated for its anticancer properties against breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. This suggests that the compound could be a lead candidate for further development in cancer therapeutics.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be 0.5 µg/mL against S. aureus, indicating strong antibacterial potential.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of the difluorobenzyl sulfonyl group in enhancing biological activity. Variations in this moiety can significantly alter the efficacy and selectivity of the compound against different biological targets.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Sulfonyl Motifs
2.1.1. 1-[(2,5-Difluorophenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine
- Key Differences: This compound (MFCD06085305) shares the 2,5-difluorophenylsulfonyl-piperazine moiety but replaces the tetrahydropyrazinoindazole core with a second 4-ethylphenylsulfonyl group.
- No activity data are available for direct comparison .
2.1.2. 1-(4-Fluorobenzyl)piperazine Derivatives
- Example: Compounds 7–19 from incorporate a 4-fluorobenzyl group on piperazine but lack the sulfonyl and tetrahydropyrazinoindazole components.
- Activity : These derivatives were explored as tyrosine kinase inhibitors, highlighting the role of fluorinated benzyl groups in target binding. The absence of the indazole core in these compounds may limit their selectivity compared to the target molecule .
Analogues with Indazole/Pyrazine Scaffolds
2.2.1. Ponatinib (Referenced in )
- Structural Overlap : Ponatinib, a Bcr-Abl kinase inhibitor, shares an indazole-derived core but incorporates distinct substituents (e.g., ethynyl linkage, chloro-substituted pyridazine).
2.2.2. 1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole Derivatives
- Example : The hydrochloride salt (CAS: 1610376-97-0) lacks the 2,5-difluorobenzylsulfonyl group present in the target compound. This omission likely alters electronic properties and target engagement, though both share the same core scaffold .
Physicochemical and Pharmacokinetic Properties
Developmental Status and Challenges
- The target compound’s hydrochloride salt is listed as discontinued, suggesting unresolved issues in scale-up or stability .
- In contrast, ponatinib and 4-fluorobenzylpiperazine derivatives have advanced to clinical or preclinical stages, underscoring the importance of optimizing substituents for drug-like properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
